An In-Depth Technical Guide to N,N-dibenzyl-2-phenylethanamine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N,N-dibenzyl-2-phenylethanamine: Structure, Properties, and Synthesis
Introduction
The 2-phenylethanamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, hormones, and a vast array of synthetic psychoactive compounds and therapeutic agents.[1] Derivatives of this structure are known to interact with a wide range of biological targets, including transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various receptor subtypes.[2][3] The nature of the substitution on the amine nitrogen plays a critical role in modulating the pharmacological profile, influencing potency, selectivity, and metabolic stability.
This technical guide provides a comprehensive overview of N,N-dibenzyl-2-phenylethanamine , a tertiary amine derivative of phenethylamine. While less studied than its primary and secondary amine counterparts, its structure, featuring two bulky benzyl groups on the nitrogen atom, presents unique steric and electronic properties. This document will detail its chemical structure, physicochemical properties, a robust protocol for its synthesis, and a predictive analysis of its spectral characteristics. For professionals in drug discovery and development, understanding the foundational properties of such molecules is paramount for designing novel ligands and exploring new chemical space.
Chemical Structure and Identifiers
N,N-dibenzyl-2-phenylethanamine is characterized by a central nitrogen atom bonded to a 2-phenylethyl group and two benzyl groups. The phenylethyl moiety provides the core pharmacophore common to many biogenic amines, while the dual benzyl substituents introduce significant lipophilicity and steric bulk, which can profoundly impact its interaction with biological targets compared to simpler analogs.
| Identifier | Value | Source |
| Systematic IUPAC Name | N,N-bis(phenylmethyl)benzeneethanamine | Generated |
| CAS Number | 5636-54-4 | [1] |
| Molecular Formula | C₂₂H₂₃N | [1] |
| Molecular Weight | 301.43 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=CC=C3 | Generated |
| InChI | InChI=1S/C22H23N/c1-4-10-19(11-5-1)16-18-23(17-20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2 | Generated |
| InChIKey | YZQBAJVRXSHJNE-UHFFFAOYSA-N | Generated |
Physicochemical Properties
| Property | Value | Notes | Source |
| Physical State | Liquid (Predicted) | Based on the liquid state of the secondary amine analog. | [4] |
| Boiling Point | > 328 °C | Predicted to be higher than the analog. | - |
| Boiling Point (Analog) | 327-328 °C @ 750 mmHg | For N-benzyl-2-phenylethanamine. | [5] |
| Water Solubility | Very Low (Predicted) | Tertiary amines are generally less soluble than secondary amines. | - |
| LogP (Octanol/Water) | > 3.2 (Predicted) | Predicted to be higher than the analog due to increased lipophilicity. | - |
| LogP (Analog) | 3.2 | For N-benzyl-2-phenylethanamine. | [5] |
| pKa (Predicted) | ~8.5 - 9.5 | Typical for tertiary amines, may be slightly lower than secondary amines due to steric hindrance. | - |
Synthesis Methodology: Direct Alkylation
The synthesis of N,N-dibenzyl-2-phenylethanamine can be reliably achieved through the direct double N-alkylation of 2-phenylethylamine with a benzyl halide. This method is straightforward and utilizes common laboratory reagents. The protocol below outlines a representative procedure.
Rationale: This is a classic nucleophilic substitution (SN2) reaction. The primary amine (2-phenylethylamine) acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A non-nucleophilic, hindered base like triethylamine (TEA) or a solid base like potassium carbonate is used to neutralize the HCl generated in each alkylation step, driving the reaction to completion. Using a slight excess of the benzylating agent and base ensures the full conversion of the primary amine to the desired tertiary amine. Dichloromethane (DCM) or acetonitrile are suitable aprotic solvents that readily dissolve the reactants but do not participate in the reaction.
Experimental Protocol
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-phenylethylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
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Add triethylamine (2.5 eq) to the solution. Cool the flask to 0°C in an ice bath.
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Slowly add benzyl chloride (2.2 eq) to the stirred solution dropwise over 15-20 minutes, ensuring the internal temperature remains below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
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Separate the layers and extract the aqueous phase two more times with DCM.
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Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to isolate the pure tertiary amine.
Spectral Analysis (Predicted)
While experimental spectra for N,N-dibenzyl-2-phenylethanamine are not widely published, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region but highly informative.
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~7.1-7.4 ppm (m, 15H): A complex multiplet corresponding to the 15 aromatic protons of the three phenyl rings.
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~3.6 ppm (s, 4H): A sharp singlet representing the four equivalent protons of the two benzylic methylene (-CH₂-) groups. This signal is a key indicator of the N,N-dibenzyl structure.
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~2.8 ppm (m, 2H) & ~2.7 ppm (m, 2H): Two multiplets, likely appearing as triplets or complex multiplets, corresponding to the two methylene groups of the phenylethyl bridge (-CH₂-CH₂-).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.
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~125-140 ppm: A series of signals for the aromatic carbons. The quaternary carbons will be of lower intensity.
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~58 ppm: A signal for the benzylic carbons (-N-CH₂-Ph).
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~55 ppm: A signal for the methylene carbon attached to the nitrogen (-N-CH₂-).
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~34 ppm: A signal for the methylene carbon attached to the phenyl ring (-CH₂-Ph).
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H and C-C bond vibrations.
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~3020-3080 cm⁻¹: Aromatic C-H stretching.
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~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methylene groups.
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~1600, 1495, 1450 cm⁻¹: Characteristic C=C stretching vibrations of the aromatic rings.
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~1100-1200 cm⁻¹: C-N stretching vibration. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) confirms the tertiary nature of the amine.
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Relevance in Medicinal Chemistry and Drug Development
The N,N-dibenzyl substitution pattern on a phenethylamine core is significant for several reasons in the context of drug design:
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Steric Hindrance: The two bulky benzyl groups can prevent or significantly alter the binding of the molecule to monoamine transporters (DAT, NET, SERT), which often have well-defined pockets that accommodate smaller substituents. This could abolish substrate-type activity (releasing agent) and potentially favor antagonist-like binding.
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Increased Lipophilicity: The addition of two phenyl rings drastically increases the molecule's lipophilicity (LogP). This would enhance its ability to cross the blood-brain barrier but could also lead to non-specific binding, increased metabolic susceptibility via cytochrome P450 enzymes, and poor aqueous solubility.
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Metabolic Blocking: The tertiary amine is not a substrate for monoamine oxidase (MAO), a key enzyme in the metabolism of primary and some secondary phenethylamines.[1] This would confer a significantly longer biological half-life compared to its simpler analogs.
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Novel Receptor Interactions: While interaction at classical monoamine targets might be sterically hindered, the large, lipophilic structure could favor binding to other targets, such as sigma receptors or certain G-protein coupled receptors (GPCRs), where such moieties are often found in known ligands.
These properties suggest that N,N-dibenzyl-2-phenylethanamine is unlikely to act as a classical psychostimulant in the same vein as amphetamine or phenethylamine. Instead, it serves as an interesting chemical probe to explore the steric tolerance of receptors and transporters and as a potential scaffold for developing ligands for targets that accommodate bulky, lipophilic groups.
Conclusion
N,N-dibenzyl-2-phenylethanamine (CAS 5636-54-4) is a structurally distinct tertiary amine derivative within the vast phenethylamine class. While detailed experimental data on its properties remains scarce, its chemical characteristics can be confidently predicted from its structure and comparison with known analogs. Its synthesis is readily achievable through standard alkylation procedures. From a medicinal chemistry perspective, the dual benzyl substitution imparts significant steric bulk and lipophilicity, likely precluding classical monoamine transporter activity while opening possibilities for interactions with other CNS targets. This guide provides a foundational resource for researchers interested in synthesizing and exploring the unique chemical and potential pharmacological space occupied by this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ISOBUTYL ALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Benzenemethanamine, N,N-bis(phenylmethyl)-, hydrochloride (1:1) | C21H22ClN | CID 24320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. actylislab.com [actylislab.com]
- 5. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
